tert-Butyl 2-[[1-(3-Methoxy-4-nitrophenyl)-4-piperidyl]oxy]acetate
CAS No.:
Cat. No.: VC18381016
Molecular Formula: C18H26N2O6
Molecular Weight: 366.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H26N2O6 |
|---|---|
| Molecular Weight | 366.4 g/mol |
| IUPAC Name | tert-butyl 2-[1-(3-methoxy-4-nitrophenyl)piperidin-4-yl]oxyacetate |
| Standard InChI | InChI=1S/C18H26N2O6/c1-18(2,3)26-17(21)12-25-14-7-9-19(10-8-14)13-5-6-15(20(22)23)16(11-13)24-4/h5-6,11,14H,7-10,12H2,1-4H3 |
| Standard InChI Key | KXVYKSTXLGOWTA-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)COC1CCN(CC1)C2=CC(=C(C=C2)[N+](=O)[O-])OC |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound’s structure features three primary components:
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A tert-butyl ester group () at the terminal position, providing steric bulk and metabolic stability.
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A piperidine ring (CHN) substituted at the 4-position with an ether-linked acetate moiety.
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A 3-methoxy-4-nitrophenyl group attached to the piperidine nitrogen, introducing electron-withdrawing and donating effects that influence electronic distribution .
The nitrophenyl group’s ortho-methoxy and para-nitro substituents create a polarized aromatic system, potentially enhancing binding affinity to biological targets through dipole interactions.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 366.4 g/mol |
| CAS Number | VC18381016 |
| Key Functional Groups | tert-butyl ester, piperidine, nitrophenyl |
Synthesis and Optimization
Synthetic Pathways
The synthesis of tert-butyl 2-[[1-(3-methoxy-4-nitrophenyl)-4-piperidyl]oxy]acetate involves multi-step organic reactions, typically commencing with the preparation of the piperidine-nitrophenyl intermediate. A representative protocol includes:
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N-Alkylation of Piperidine: Reaction of 4-hydroxypiperidine with 1-fluoro-3-methoxy-4-nitrobenzene under basic conditions to form 1-(3-methoxy-4-nitrophenyl)-4-hydroxypiperidine.
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Esterification: Coupling the hydroxyl group with tert-butyl bromoacetate using a base such as potassium carbonate in anhydrous dimethylformamide (DMF) .
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Purification: Chromatographic techniques (e.g., silica gel column chromatography) yield the final product with >95% purity, as verified by high-performance liquid chromatography (HPLC) .
Reaction Conditions
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Temperature: 50–80°C for alkylation and esterification steps.
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Solvents: Tetrahydrofuran (THF), DMF, or dichloromethane (DCM).
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Catalysts: Phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction efficiency .
Table 2: Typical Synthesis Parameters
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| N-Alkylation | KCO, DMF, 70°C | 65–75 |
| Esterification | tert-Butyl bromoacetate, KCO | 80–85 |
| Purification | Column chromatography (EtOAc/hexane) | 90–95 |
Comparative Analysis with Analogues
tert-Butyl 2-[[1-(4-Amino-3-methoxyphenyl)-4-piperidyl]oxy]acetate
Replacing the nitro group with an amine (CAS: 2597345-54-3) reduces electron-withdrawing effects, altering receptor affinity. The amino derivative exhibits a 10-fold higher solubility in aqueous media (32 mg/mL vs. 0.5 mg/mL) but lower blood-brain barrier permeability (logP: 1.8 vs. 3.2) .
Table 3: Structural Modifications and Bioactivity
| Compound | Substituent | logP | Aqueous Solubility (mg/mL) |
|---|---|---|---|
| Nitro derivative | 4-NO | 3.2 | 0.5 |
| Amino derivative | 4-NH | 1.8 | 32 |
Recent Advances and Future Directions
Targeted Drug Delivery
Encapsulation in lipid nanoparticles (LNPs) has improved the compound’s bioavailability in preliminary trials. LNPs with a 75-nm diameter and polyethylene glycol (PEG) coatings achieve plasma concentrations of 1.2 µM after oral administration in rats, compared to 0.3 µM for free drug .
Neuroprotective Applications
Ongoing research explores its potential in Parkinson’s disease, leveraging dopamine receptor modulation to mitigate neurodegeneration. In vitro models show a 40% reduction in α-synuclein aggregation at 10 µM.
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